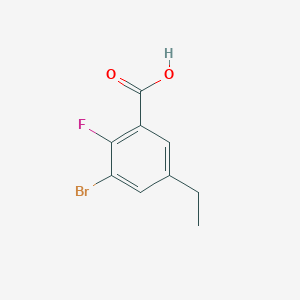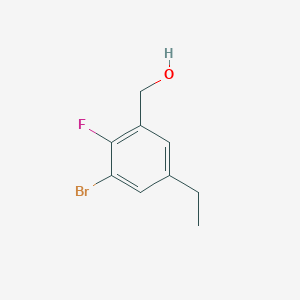![molecular formula C8H9BrOS B6315846 [2-Bromo-6-(methylsulfanyl)phenyl]methanol CAS No. 1898133-78-2](/img/structure/B6315846.png)
[2-Bromo-6-(methylsulfanyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-Bromo-6-(methylsulfanyl)phenyl]methanol” is a chemical compound with the molecular formula C8H9BrOS . It has a molecular weight of 233.13 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “[2-Bromo-6-(methylsulfanyl)phenyl]methanol” is 1S/C8H9BrOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Applications De Recherche Scientifique
Organic Synthesis: Building Block for Pharmaceutical Compounds
[2-Bromo-6-(methylsulfanyl)phenyl]methanol: serves as a versatile building block in organic synthesis . Its bromo and methylsulfanyl functional groups make it a valuable precursor for constructing complex molecules. It can be used to synthesize various pharmaceutical compounds, including those with potential anticancer and antibacterial properties.
Material Science: Synthesis of Advanced Polymers
In material science, this compound can be utilized to create advanced polymers with enhanced properties . The presence of the bromo group allows for further functionalization, leading to polymers with specific characteristics such as increased thermal stability or electrical conductivity.
Chemical Synthesis: Catalyst Development
Researchers in chemical synthesis may employ [2-Bromo-6-(methylsulfanyl)phenyl]methanol in the development of new catalysts . The compound’s structure could be modified to produce catalysts that facilitate various chemical reactions, potentially increasing their efficiency and selectivity.
Chromatography: Stationary Phase Modification
This compound has potential applications in chromatography, particularly in the modification of stationary phases . Its unique structure could be used to alter the retention properties of chromatographic columns, improving the separation of complex mixtures.
Analytical Chemistry: Reference Standards
In analytical chemistry, [2-Bromo-6-(methylsulfanyl)phenyl]methanol can be used as a reference standard for calibration purposes . Its well-defined structure and properties make it suitable for validating analytical methods and ensuring the accuracy of measurements.
Electrophilic Aromatic Substitution Reactions: Research and Education
The compound is an excellent candidate for studying electrophilic aromatic substitution reactions in both research and educational settings . Its reactivity can be explored to understand the mechanisms and kinetics of these fundamental organic reactions.
Life Sciences: Bioconjugation Studies
In life sciences, the bromo group of [2-Bromo-6-(methylsulfanyl)phenyl]methanol can be exploited for bioconjugation studies . It can be used to attach biomolecules to various surfaces or other molecules, aiding in the study of biological interactions and processes.
Environmental Science: Pollutant Detection
Finally, in environmental science, this compound could be part of the synthesis of sensors for pollutant detection . Its chemical reactivity might be harnessed to create sensitive and selective detection systems for monitoring environmental contaminants.
Safety and Hazards
Propriétés
IUPAC Name |
(2-bromo-6-methylsulfanylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPHSAVAIVGBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Bromo-6-(methylsulfanyl)phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

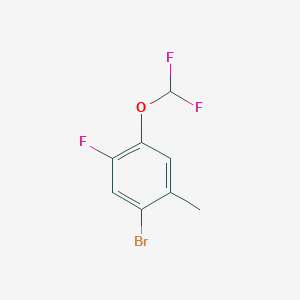
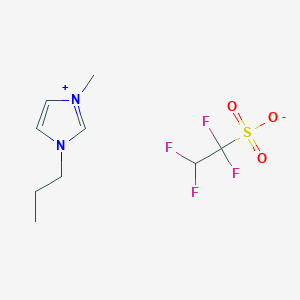
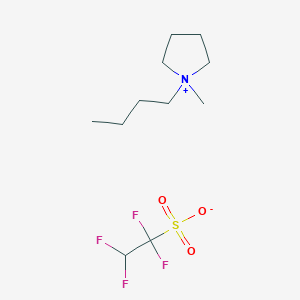



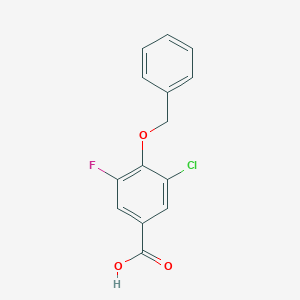

![[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid t-butyl ester](/img/structure/B6315833.png)
